molecular formula C6H13N3O B13281843 3-(Aminomethyl)pyrrolidine-1-carboxamide

3-(Aminomethyl)pyrrolidine-1-carboxamide

Cat. No.: B13281843
M. Wt: 143.19 g/mol
InChI Key: ZKZFDOOBJYSKFU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrrolidine-1-carboxamide (CAS 1249269-39-3) is a chemical compound with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol . It belongs to the pyrrolidine carboxamide class of compounds, which have been identified as a novel series of potent enoyl-ACP reductase (InhA) inhibitors in Mycobacterium tuberculosis through high-throughput screening . This finding highlights the compound's significant value in medicinal chemistry and antimicrobial research, particularly in the development of new antituberculosis agents that circumvent common drug resistance mechanisms . As a versatile building block, this aminomethyl pyrrolidine derivative is primarily For Research Use Only and is intended for use as a key intermediate in organic synthesis and drug discovery efforts. Its structure features both a carboxamide group and an aminomethyl side chain on the pyrrolidine ring, making it a valuable scaffold for generating focused libraries via further chemical modification . Researchers can utilize this compound to explore new therapeutic avenues and to study enzyme inhibition mechanisms. Proper handling procedures should be observed, and the product must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-(aminomethyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C6H13N3O/c7-3-5-1-2-9(4-5)6(8)10/h5H,1-4,7H2,(H2,8,10)

InChI Key

ZKZFDOOBJYSKFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C(=O)N

Origin of Product

United States

The Significance of Substituted Pyrrolidine Scaffolds in Organic Synthesis

The five-membered pyrrolidine (B122466) ring is a recurring motif in a vast array of biologically active molecules and natural products. nih.govfrontiersin.org Its prominence in organic synthesis can be attributed to several key features that make it an invaluable building block. The saturated and non-planar nature of the pyrrolidine scaffold provides a three-dimensional geometry that allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. nih.gov This "pseudorotation" of the ring enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.gov

Furthermore, the stereochemistry of the pyrrolidine ring is a critical aspect of its utility. nih.gov The presence of multiple chiral centers allows for the generation of a diverse range of stereoisomers, each potentially exhibiting distinct biological profiles due to different binding modes with enantioselective proteins. nih.gov Synthetic chemists have developed a multitude of strategies for both the construction of the pyrrolidine ring from various precursors and the functionalization of pre-existing pyrrolidine scaffolds, such as proline derivatives. nih.gov This synthetic tractability, coupled with the ability to introduce a wide variety of substituents at different positions on the ring, makes substituted pyrrolidines a "privileged scaffold" in the creation of compound libraries for drug discovery. nbinno.comlifechemicals.com

The Importance of Pyrrolidine 1 Carboxamide Architectures in Medicinal Chemistry Research

The incorporation of a carboxamide group at the 1-position of the pyrrolidine (B122466) ring introduces a functional group with profound implications for a molecule's medicinal chemistry profile. The pyrrolidine-1-carboxamide (B1295368) architecture can significantly influence a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic profile. nbinno.com The amide bond can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules like enzymes and receptors. pharmablock.com

This scaffold has been successfully employed in the development of a wide range of therapeutic agents. For instance, various pyrrolidine-carboxamide derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov Research has shown that these compounds can act as inhibitors of key enzymes implicated in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov Additionally, the pyrrolidine-1-carboxamide core has been identified as a promising framework for the development of inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the pathogen's fatty acid synthesis pathway. acs.orgnih.gov The versatility of this architecture is further underscored by its exploration in the development of agents targeting neurodegenerative diseases, such as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov

An Overview of Research Trajectories for 3 Aminomethyl Pyrrolidine 1 Carboxamide and Its Analogs

Total Synthesis Approaches for the Pyrrolidine Core

The pyrrolidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. acs.org Consequently, numerous methods for its stereoselective synthesis have been developed, which can be broadly categorized into asymmetric approaches to build the chiral ring system and intramolecular cyclization strategies to form the five-membered ring.

Asymmetric Synthesis of Chiral Pyrrolidine Ring Systems

The asymmetric synthesis of chiral pyrrolidines is crucial for producing enantiomerically pure compounds. Key strategies often begin from the "chiral pool," using readily available, enantiopure starting materials, or employ asymmetric catalysis to induce chirality.

Common approaches include:

Synthesis from Chiral Precursors : Amino acids such as proline and pyroglutamic acid are common starting points. acs.orgnih.gov For instance, the pyroglutamic acid-derived hemiaminal can undergo reactions with nucleophiles, where the stereoselectivity can be controlled by the nitrogen protecting group. organic-chemistry.org Similarly, D- or L-alanine can be used to synthesize trans-2,5-dimethylpyrrolidines. nih.gov

Asymmetric Lithiation : The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (−)-sparteine complexed with s-butyllithium allows for the introduction of various electrophiles at the C2 position with good stereocontrol. acs.orgnih.gov

Diastereoselective Additions : The addition of Grignard reagents to chiral imines or 1,3-oxazolidines derived from chiral amino alcohols like (R)-phenylglycinol provides a versatile method for producing substituted pyrrolidines. nih.govorganic-chemistry.org

Organocatalysis : Pyrrolidine-based catalysts themselves play a key role in asymmetric synthesis. organic-chemistry.org Chiral phosphoric acids, for example, can catalyze enantioselective intramolecular aza-Michael cyclizations to yield enantioenriched pyrrolidines. acs.org

Table 1: Comparison of Asymmetric Synthesis Strategies for Pyrrolidine Cores
StrategyTypical Starting Material/CatalystKey TransformationAdvantagesReference
Chiral Pool SynthesisPyroglutamic acid, Alanine, PhenylglycinolDiastereoselective functionalization of existing chiral centersReadily available, inexpensive starting materials nih.govorganic-chemistry.org
Asymmetric LithiationN-Boc-pyrrolidine, (-)-sparteineEnantioselective deprotonation followed by electrophilic quenchVersatile for C2-functionalization acs.orgnih.gov
OrganocatalysisProline derivatives, Chiral Phosphoric AcidsAsymmetric [3+2] cycloadditions, Michael additionsMetal-free, high enantioselectivity acs.orgorganic-chemistry.org

Intramolecular Cyclization Strategies for Pyrrolidine Formation

Forming the pyrrolidine ring via intramolecular cyclization is a powerful strategy that often leverages linear precursors containing a nitrogen nucleophile and a suitable electrophilic partner.

Notable cyclization strategies include:

[3+2] Cycloaddition : The reaction of azomethine ylides with alkenes is a highly effective method for constructing the pyrrolidine ring, allowing for the simultaneous formation of multiple stereocenters. acs.orgnih.gov These ylides can be generated from various precursors, including amides and lactams via iridium-catalyzed reduction. nih.gov

Aza-Michael Cyclization : An intramolecular conjugate addition of an amine onto an α,β-unsaturated ester, ketone, or thioester is a common approach. An "asymmetric 'clip-cycle'" strategy involves alkene metathesis to create the cyclization precursor, which then undergoes an enantioselective aza-Michael reaction catalyzed by a chiral phosphoric acid. acs.org

Radical Cyclization : Amidyl radicals can be generated and cyclized onto a pendent alkene to form the pyrrolidone core, which can be further reduced to pyrrolidine. chemrxiv.org

Ring Contraction : A photo-promoted ring contraction of readily available pyridines with silylborane can produce pyrrolidine derivatives, offering a novel route from abundant starting materials. acs.org

Introduction of the Aminomethyl Moiety at the Pyrrolidine Ring

Introducing a functional group at the C3 position of the pyrrolidine ring is synthetically challenging due to the unactivated nature of the C(sp³)–H bonds at this location. nih.gov The synthesis of a 3-(aminomethyl) group requires methods that are both regioselective for the C3 position and stereoselective.

Stereoselective Functionalization at the Pyrrolidine C3 Position

Directing-group-assisted C–H functionalization has emerged as a premier strategy for achieving stereoselective substitution at otherwise unreactive positions. For pyrrolidine systems, this has been effectively demonstrated for introducing aryl groups, establishing a proof of principle for C3 functionalization.

In a key approach, an 8-aminoquinoline (B160924) (AQ) directing group is installed as an amide at the C2 position of a proline derivative. nih.gov Palladium catalysis then facilitates the reaction with an aryl iodide, leading to the exclusive formation of cis-2,3-disubstituted pyrrolidines. nih.gov The reaction proceeds through a palladacycle intermediate where the catalyst is directed to the C3 C–H bond, ensuring high regio- and stereospecificity. While this method has been primarily demonstrated for arylation, it establishes a robust platform for C3 C–H activation that could be adapted for other functionalities. nih.govresearchgate.net

Regioselective Aminomethylation Approaches

Directly installing an aminomethyl group is difficult. Therefore, a more common strategy involves the introduction of a precursor functional group at the C3 position, which can then be chemically converted to the desired aminomethyl moiety.

Two primary precursor strategies are:

The Cyano Group as a Precursor : The introduction of a nitrile (-CN) or cyanomethyl (-CH₂CN) group at the C3 position provides a direct precursor to the aminomethyl group via reduction. The nitrile can be reduced using various methods, including catalytic hydrogenation (e.g., with Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄). nih.gov The synthesis of a 3-cyanopyrrolidine could be achieved through nucleophilic substitution on a 3-halo-pyrrolidine or by functionalization of a C3-metalated pyrrolidine.

The Nitro Group as a Precursor : A nitromethyl group (-CH₂NO₂) at the C3 position is an excellent precursor for the aminomethyl group. The synthesis of 3-nitropyrrolidines has been demonstrated via [3+2] dipolar cycloaddition reactions between azomethine ylides and nitroalkenes. researchgate.net The subsequent reduction of the nitro group to a primary amine is a high-yielding and reliable transformation, commonly achieved with catalytic hydrogenation over palladium on carbon (Pd/C).

Table 2: Precursor-Based Strategies for Aminomethylation at C3
Precursor GroupIntroduction MethodReduction Method to -CH₂NH₂Key AdvantagesReference
-CN (Nitrile)Nucleophilic substitution; C-H cyanationCatalytic Hydrogenation (Raney Ni); LiAlH₄Nitrile is a stable and versatile intermediate nih.gov
-NO₂ (Nitro)[3+2] Cycloaddition with nitroalkenesCatalytic Hydrogenation (Pd/C)Nitroalkenes are readily available; reduction is typically clean and high-yielding researchgate.net

Formation of the Carboxamide Linkage

The final step in the synthesis of this compound is the formation of the carboxamide group at the N1 position of the pyrrolidine ring. This transformation is typically carried out on a pyrrolidine precursor where the 3-(aminomethyl) group is appropriately protected (e.g., as a Boc-carbamate) to prevent side reactions.

The formation of the N1-carboxamide is a standard amidation reaction. If the pyrrolidine nitrogen is a free secondary amine, it can be reacted with a suitable source of the "H₂N-C=O" group. Common methods include:

Reaction with Isocyanates : Treatment of the secondary amine with an isocyanate, such as trimethylsilyl (B98337) isocyanate, followed by hydrolysis, yields the terminal carboxamide.

Reaction with Phosgene (B1210022) Equivalents : Reaction with carbamoyl (B1232498) chlorides or activation with phosgene followed by quenching with ammonia (B1221849) can also form the desired linkage.

Peptide Coupling Reagents : While less direct for a simple carboxamide, standard peptide coupling reagents can be used to form an amide bond if the amine is reacted with a protected amino acid that is later deprotected. The synthesis of related pyrrolidine carboxamides has been achieved using coupling reagents like HBTU in the presence of a base such as DIEA. mdpi.com

Palladium-Catalyzed Aminocarbonylation Reactions for Carboxamide Synthesis

Palladium-catalyzed aminocarbonylation represents a powerful tool for the synthesis of carboxamides from aryl or vinyl halides/triflates, carbon monoxide (CO), and an amine. This methodology allows for the direct introduction of the carboxamide functionality. In the context of synthesizing structures related to this compound, this reaction could be envisioned as coupling a suitable pyrrolidine precursor with a CO source and ammonia or a protected ammonia equivalent.

Modern advancements in this field have focused on developing more user-friendly and safer protocols by avoiding the direct handling of toxic carbon monoxide gas. rsc.org One such approach involves the use of bench-stable CO surrogates, like oxalic acid, in combination with an ammonia source such as ammonium (B1175870) carbamate. rsc.org These reactions are often facilitated by heterogeneous catalysts, for instance, polystyrene-supported palladium (Pd@PS) nanoparticles, which offer the advantage of easy separation and recyclability. rsc.org The choice of ligand is critical in these transformations, influencing both catalytic activity and selectivity. acs.orgnih.gov Bidentate and monodentate phosphine (B1218219) ligands, such as Xantphos, are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. acs.orgnih.govorganic-chemistry.org

Carbon-monoxide-free aminocarbonylation methods have also been developed, using N-substituted formamides as both the amide source and a CO surrogate. organic-chemistry.orgsemanticscholar.org These reactions, typically catalyzed by a system like palladium acetate (B1210297) and a ligand like Xantphos, proceed through a Vilsmeier-type intermediate, circumventing the need for gaseous CO. organic-chemistry.org This strategy is applicable to a broad range of aryl halides and formamides, tolerating various functional groups. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation Conditions

Catalyst System CO Source Amine Source Key Features
Pd@PS Oxalic Acid Ammonium Carbamate Heterogeneous catalysis, uses bench-stable surrogates. rsc.org
Pd(OAc)₂ / Xantphos N-Substituted Formamides N-Substituted Formamides Carbon-monoxide-free protocol. organic-chemistry.org

Amide Coupling Methodologies in Pyrrolidine-1-carboxamide Construction

The formation of the amide bond is a cornerstone of organic synthesis, and numerous coupling reagents have been developed to facilitate the reaction between a carboxylic acid and an amine. luxembourg-bio.com In the synthesis of pyrrolidine-1-carboxamides, these reagents activate a carboxylic acid (or a derivative) to react with the secondary amine of the pyrrolidine ring.

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents. luxembourg-bio.compeptide.comuni-kiel.de They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To enhance reaction rates and suppress side reactions like epimerization, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) are frequently used. luxembourg-bio.comnih.gov

Onium salts, including phosphonium (B103445) and aminium/uronium salts, represent a more modern class of coupling reagents known for their high efficiency and low rates of racemization. luxembourg-bio.compeptide.comuni-kiel.de Phosphonium reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are particularly effective. peptide.comub.edu Aminium/uronium reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also widely employed for their rapid reaction times. peptide.comuni-kiel.de HATU, in particular, is noted for reacting faster and with less epimerization. peptide.com The choice of reagent can be critical, especially when coupling sterically hindered amino acids or electron-deficient amines. nih.govub.edu

Table 2: Common Amide Coupling Reagents

Reagent Class Examples Key Characteristics
Carbodiimides DCC, EDC Widely used, often requires an additive like HOBt to reduce epimerization. luxembourg-bio.compeptide.com
Phosphonium Salts PyBOP, PyAOP Highly effective, can avoid the generation of toxic by-products. uni-kiel.deub.edu

Protecting Group Strategies in Complex Aminomethylpyrrolidine-1-carboxamide Synthesis

The synthesis of this compound necessitates a robust protecting group strategy. The molecule contains two distinct nitrogen nucleophiles: a secondary amine within the pyrrolidine ring and a primary amine on the methyl substituent. To achieve selective functionalization, these amines must be differentially protected.

Orthogonal protecting groups are essential for this purpose; these are groups that can be removed under distinct conditions without affecting each other. jocpr.comresearchgate.net A common strategy involves protecting the primary aminomethyl group while the carboxamide is formed at the secondary ring nitrogen, or vice versa.

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are frequently used for amine protection. researchgate.net The Boc group is stable under a wide range of conditions but is readily cleaved by acid (e.g., trifluoroacetic acid, TFA). The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This orthogonality allows for the selective deprotection of one amine while the other remains protected.

Table 3: Common Orthogonal Protecting Groups for Amines

Protecting Group Abbreviation Introduction Method Cleavage Conditions
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong Acid (e.g., TFA, HCl) researchgate.net
Benzyloxycarbonyl Cbz, Z Benzyl (B1604629) chloroformate Catalytic Hydrogenation (e.g., H₂, Pd/C)

Synthetic Strategies for Enantiomerically Pure Pyrrolidine-1-carboxamide Precursors

Many biologically active molecules exist as single enantiomers, making the synthesis of enantiomerically pure compounds a critical goal. For pyrrolidine derivatives, a common and effective strategy is to start from a chiral precursor that already contains the pyrrolidine ring with the desired stereochemistry. mdpi.com This approach is often referred to as a "chiral pool" synthesis.

L-proline and trans-4-hydroxy-L-proline are readily available, inexpensive, and enantiomerically pure natural amino acids that serve as excellent starting materials for the synthesis of a wide variety of substituted pyrrolidines. mdpi.com For example, the carboxylic acid of Boc-protected trans-4-hydroxy-L-proline can be reduced, and the hydroxyl group can be converted into an amino group through a series of standard transformations to yield a precursor for 3-aminopyrrolidine (B1265635) derivatives. mdpi.com Similarly, L-prolinol, obtained by the reduction of L-proline, is a versatile starting material for many pyrrolidine-containing drugs. mdpi.com

Asymmetric synthesis from achiral starting materials provides an alternative route. nih.gov This can involve methods like asymmetric catalytic hydrogenation of pyrrole (B145914) precursors, diastereoselective cyclization reactions of acyclic precursors, or the use of chiral auxiliaries to direct the stereochemical outcome of a key reaction step. organic-chemistry.org For instance, enantiomerically pure N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides have been synthesized and used as organocatalysts, demonstrating the construction of complex chiral pyrrolidine structures. mdpi.com

Table 4: Common Chiral Precursors for Pyrrolidine Synthesis

Precursor Source Key Features
L-Proline Natural Amino Acid Readily available, provides access to (S)-configuration at C2. mdpi.com
trans-4-Hydroxy-L-proline Natural Amino Acid Provides two chiral centers and a hydroxyl group for further functionalization. mdpi.com
(S)-Prolinol Derived from L-Proline Versatile building block obtained via reduction of L-proline. mdpi.com

Kinetic and Mechanistic Studies of Pyrrolidine Ring Formation Processes

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, with intramolecular cyclization and cycloaddition reactions being among the most prevalent. Kinetic and mechanistic studies of these processes have provided valuable insights into the reaction intermediates and transition states, guiding the optimization of reaction conditions.

One common approach to pyrrolidine synthesis is the intramolecular cyclization of linear precursors. For instance, the copper-catalyzed intramolecular C-H amination of N-halide amides has been mechanistically studied. nih.gov Kinetic isotope effect (KIE) experiments using deuterium-labeled substrates have demonstrated that the C-H bond cleavage is the turnover-limiting step in this transformation. nih.gov The observed primary KIE values support a mechanism involving a copper(I)/copper(II) catalytic cycle, where the C-H bond activation is a critical step. nih.gov

Another widely employed method is the [3+2] cycloaddition reaction. The reaction of chalcones with N-benzylidene benzylamine (B48309) to form substituted pyrrolidines has been investigated kinetically. aip.org These reactions are often treated as pseudo-first order and are proposed to proceed through a consecutive mechanism involving the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the pyrrolidine ring. aip.org The rate constants are influenced by factors such as the electronic nature of substituents and steric hindrance in the reactants. aip.org Arrhenius plots from temperature-dependent studies have been used to determine the activation parameters, providing further mechanistic details. aip.org

Reaction TypeKey Mechanistic FeatureKinetic Data HighlightReference
Intramolecular C-H AminationC-H bond cleavage is rate-limitingkH/kD = 3.3 (intramolecular) nih.gov
1,3-Anionic CycloadditionConsecutive reaction with intermediate formationRate constants dependent on substituents aip.org

Elucidation of Reaction Pathways for Aminomethyl Introduction via Directed Functionalization

The introduction of an aminomethyl group at the 3-position of a pyrrolidine ring can be accomplished through various synthetic routes. One strategy involves the direct functionalization of a pre-existing pyrrolidine scaffold through C-H activation. While direct C-H aminomethylation of pyrrolidines is not extensively documented, mechanistic principles can be drawn from related transformations on other N-heterocycles. nih.gov Rhodium-catalyzed C-H activation, for example, has been shown to proceed via coordination of the metal to the nitrogen atom, followed by intramolecular C-H activation to form a metallacyclic intermediate. nih.gov This intermediate can then react with a suitable electrophile. A hypothetical pathway for aminomethylation could involve the introduction of a placeholder functional group that can be subsequently converted to the aminomethyl moiety.

Alternatively, the aminomethyl group can be incorporated during the construction of the pyrrolidine ring. For instance, a divergent synthetic route starting from trans-4-hydroxy-L-proline has been developed to synthesize 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines. nih.gov This approach utilizes either a tethered aminohydroxylation reaction or intra- and intermolecular epoxide-opening strategies to introduce the amino and hydroxyl functionalities with high regio- and stereoselectivity. nih.gov Another method involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, to generate precursors that can be cyclized to form 3-aminopyrrolidines. acs.org

StrategyMechanistic ApproachKey TransformationReference
C-H FunctionalizationDirected C-H activation by a transition metalFormation of a metallacyclic intermediate nih.govnih.gov
Functional Group InterconversionStarting from a chiral precursor (e.g., hydroxyproline)Epoxide opening or tethered aminohydroxylation nih.gov
De Novo Ring SynthesisAsymmetric α-amination of aldehydesCyclization of a diamine precursor acs.org

Mechanistic Aspects of Carboxamide Bond Formation in Complex Amidation Reactions

The formation of the carboxamide bond at the 1-position of the pyrrolidine ring is a crucial step in the synthesis of this compound. This transformation is typically achieved through the coupling of the pyrrolidine nitrogen with a suitable carboxylic acid derivative or an isocyanate. The use of peptide coupling reagents is a common and well-studied method for amide bond formation. luxembourg-bio.combachem.com

The mechanism of amide bond formation using coupling reagents like carbodiimides (e.g., DCC, EDC) involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the amine (the pyrrolidine nitrogen in this case) to form the amide bond and a urea (B33335) byproduct. luxembourg-bio.comresearchgate.net To suppress side reactions and racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. HOBt can react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions. luxembourg-bio.com

Phosphonium salt-based coupling reagents, such as BOP and PyBOP, activate the carboxylic acid by forming a phosphonium or benzotriazolyl ester as the activated intermediate. issuu.com This is followed by aminolysis to furnish the desired amide. issuu.com The choice of coupling reagent, solvent, and base can significantly influence the reaction rate and the extent of side product formation. luxembourg-bio.com

Coupling Reagent ClassActivation MechanismKey IntermediateReference
Carbodiimides (DCC, EDC)Reaction with carboxylic acidO-acylisourea luxembourg-bio.comresearchgate.net
Phosphonium Salts (BOP, PyBOP)Formation of an active esterPhosphonium or benzotriazolyl ester issuu.com
Urnonium/Aminium Salts (HBTU)Formation of an active esterActive ester of the carboxylic acid youtube.com

Stereochemical Control and Mechanistic Insights in Asymmetric Pyrrolidine-1-carboxamide Syntheses

Achieving a high degree of stereochemical control is a critical aspect of the synthesis of substituted pyrrolidines, as the biological activity of these compounds is often highly dependent on their stereochemistry. Several asymmetric methodologies have been developed for the enantioselective synthesis of pyrrolidines, with mechanistic studies providing a rationale for the observed stereoselectivity.

One powerful strategy is the dynamic kinetic asymmetric transformation (DyKAT) of racemic starting materials. For example, the enantioselective synthesis of 2,5-cis-disubstituted pyrrolidines has been achieved through a DyKAT of racemic donor-acceptor cyclopropanes and (E)-aldimines. acs.org Mechanistic studies suggest that the reaction proceeds through a specific geometry of the transition state, and that isomerization of the aldimine is not a productive pathway for the observed major product. acs.org

The asymmetric "clip-cycle" synthesis is another elegant approach for constructing enantioenriched pyrrolidines. nih.govcore.ac.uk In this methodology, an enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid. nih.govcore.ac.uk Density functional theory (DFT) studies have supported the aza-Michael cyclization as the rate- and stereochemistry-determining step and have been successful in predicting the absolute configuration of the major enantiomer. nih.gov

Stereoselective [3+2] cycloaddition reactions between azomethine ylides and alkenes are also a cornerstone of asymmetric pyrrolidine synthesis. acs.orgrsc.org The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group, on the azadiene component can effectively control the facial selectivity of the cycloaddition, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. acs.org Computational studies have been employed to understand the influence of the chiral auxiliary on the transition state energies and, consequently, the stereochemical outcome of the reaction. acs.org

Asymmetric StrategyKey Mechanistic FeatureMethod of StereocontrolReference
Dynamic Kinetic Asymmetric Transformation (DyKAT)Selective reaction of one enantiomer of a rapidly equilibrating racemic mixtureChiral catalyst controlling the transition state geometry acs.org
Asymmetric "Clip-Cycle" SynthesisIntramolecular aza-Michael additionChiral phosphoric acid catalysis nih.govcore.ac.uk
[3+2] CycloadditionDiastereoselective reaction of a chiral dipolarophileChiral auxiliary on the azadiene acs.org

Computational and Theoretical Chemistry Studies of 3 Aminomethyl Pyrrolidine 1 Carboxamide Analogs

Molecular Modeling and Conformational Analysis of Pyrrolidine-1-carboxamide (B1295368) Structures

The biological activity and chemical reactivity of pyrrolidine-based compounds are intrinsically linked to their three-dimensional structure and conformational flexibility. Molecular modeling techniques are crucial for exploring the complex conformational landscape of pyrrolidine-1-carboxamide and its derivatives.

The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, primarily envelope (E) and twist (T) forms. nih.gov The precise geometry of the ring can be described by two pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). nih.gov The phase angle (0°–360°) indicates which atoms are displaced from a mean plane, while the puckering amplitude (typically 35°–45°) describes the degree of this out-of-plane distortion. nih.gov

Studies on pyrrolidine nucleotide analogs have demonstrated that chemical modifications, such as N-acylation or N-alkylation, can effectively "tune" the conformation of the pyrrolidine ring across the entire pseudorotation cycle. nih.gov This control over ring pucker is significant because the spatial arrangement of substituents, dictated by the ring's conformation, can profoundly influence molecular interactions, such as binding to a biological target. nih.gov For instance, molecular modeling has been instrumental in understanding how pyrrolidine carboxamide derivatives bind to the active site of enzymes like Mycobacterium tuberculosis InhA, where a specific hydrogen-bonding network is crucial for inhibitory activity. nih.gov

Computational protocols have been developed to perform rigorous conformational analysis, which is essential as the energy differences between conformers can be very small. researchgate.net For some pyrrolidine enamines, both s-cis and s-trans conformers around the N-C bond are found to be similarly stable. researchgate.net These detailed analyses are vital for building accurate Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity. nih.govbohrium.com

Table 1: Key Parameters in Conformational Analysis of Five-Membered Rings nih.gov
ParameterDescriptionTypical Value Range
Phase Angle (P)A periodic variable (0°–360°) that describes the specific atoms situated outside the mean plane of the ring, defining the type of pucker (e.g., envelope or twist).0° – 360°
Maximum Puckering Amplitude (Φmax)Describes the magnitude of the out-of-plane distortion of the five-membered ring.35° – 45°

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules, which governs their reactivity. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic descriptors for pyrrolidine-1-carboxamide analogs.

A central concept in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. arabjchem.org

Table 2: Calculated Electronic Properties of a Pyrrolidinone Analog ([2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester) using DFT arabjchem.org
PropertyCalculated Value (a.u.)Description
Total Energy-895.31The total electronic energy of the molecule in its optimized geometry.
EHOMO-0.26Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-0.01Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)0.25Difference between LUMO and HOMO energies, related to chemical reactivity and stability.
Dipole Moment (μ)5.77A measure of the overall polarity of the molecule.

Theoretical Insights into Reaction Mechanisms and Transition States in Pyrrolidine Synthesis and Functionalization

Beyond static molecular properties, computational chemistry provides dynamic insights into how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, characterizing the structures and energies of intermediates and, crucially, transition states.

Theoretical studies have been applied to elucidate the mechanisms of various reactions for synthesizing and functionalizing the pyrrolidine ring. For example, DFT calculations have been used to investigate the one-pot synthesis of pyrrolidinedione derivatives, revealing the energy barriers for each step, including Michael addition, rearrangement, and the final cyclization. rsc.org In one such study, the energy barrier for the final cyclization step was found to be very low (11.9 kJ mol−1), while a preceding tautomerization step had a much higher barrier (178.4 kJ mol−1), identifying it as a rate-limiting step. rsc.org

Similarly, computational modeling has been essential in understanding copper-catalyzed intramolecular C-H amination to form pyrrolidines. acs.orgnih.gov These studies proposed a Cu(I)/Cu(II) catalytic cycle and identified the highest energy point in the reaction pathway as a minimum energy crossing point (MECP), where a change in electron spin state occurs. acs.orgnih.gov For the palladium-catalyzed C-H arylation of pyrrolidines, DFT calculations of the free energy profile (ΔG) helped explain the observed regioselectivity by comparing the activation barriers for C-H activation at different positions on the ring. acs.org These theoretical models allow for the rationalization of experimental outcomes and the predictive design of more efficient catalysts and synthetic routes. acs.orgosaka-u.ac.jp

Applications of 3 Aminomethyl Pyrrolidine 1 Carboxamide and Its Analogs in Advanced Chemical Synthesis and Medicinal Chemistry Research Excluding Clinical Data

Role as Key Intermediates in the Synthesis of Diverse Bioactive Molecules

The inherent reactivity and stereochemical properties of 3-(aminomethyl)pyrrolidine-1-carboxamide derivatives make them ideal starting points for the synthesis of a wide range of bioactive compounds. mdpi.com The pyrrolidine (B122466) ring acts as a robust scaffold that can be strategically functionalized to interact with specific biological targets. researchgate.net This versatility has established these compounds as crucial intermediates in multi-step synthetic pathways aimed at producing molecules with significant pharmacological potential. mdpi.com

The aminomethylpyrrolidine core is a prevalent structural motif in numerous pharmaceutical agents. chemimpex.com Its incorporation into a target molecule can significantly influence physicochemical properties such as solubility and basicity, which are critical for drug efficacy. Researchers frequently utilize derivatives like 1-Boc-3-(aminomethyl)pyrrolidine as a key intermediate, where the Boc-protecting group allows for controlled, sequential reactions to build more complex molecular architectures. chemimpex.comchemimpex.com This strategic use enables the synthesis of novel compounds targeting a variety of disease areas, from infectious diseases to neurological disorders. chemimpex.comnih.govnih.gov

For instance, the synthesis of advanced antibacterial agents has heavily relied on the coupling of substituted pyrrolidine derivatives with quinolone or naphthyridone nuclei. nih.govacs.org The aminomethyl group provides a crucial attachment point for the core antibiotic structure, while modifications on the pyrrolidine ring can be used to fine-tune the antibacterial spectrum and pharmacokinetic properties of the final compound. nih.govacs.org

In the realm of peptide science, this compound serves as a valuable building block for creating peptidomimetics. Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability against enzymatic degradation and better oral bioavailability. jocpr.com The pyrrolidine ring can be incorporated into a peptide backbone to introduce conformational constraints, which can lock the molecule into a bioactive conformation and enhance its binding affinity to a target receptor or enzyme. unibo.it

The primary amine of the aminomethyl group can be used to extend a peptide chain, while the carboxamide can participate in hydrogen bonding interactions, mimicking the peptide bonds found in natural proteins. nih.gov This has led to the development of novel peptide-based therapeutics and research probes with enhanced properties. The use of such building blocks is a key strategy in modern drug discovery to overcome the limitations of natural peptides as therapeutic agents. jocpr.com

Contributions to the Development of Targeted Chemical Entities

The structural framework of this compound is particularly well-suited for the design of molecules that target specific biological macromolecules with high affinity and selectivity.

Pyrrolidine derivatives are prominent in the design of various enzyme inhibitors. nih.gov The stereochemistry of the pyrrolidine ring allows for precise spatial orientation of functional groups to fit into the active sites of enzymes. researchgate.net For example, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. nih.govnih.gov High-throughput screening followed by structural optimization led to the discovery of these inhibitors, with crystal structures revealing their specific binding mode within the enzyme's active site. nih.gov

The development of these inhibitors showcases a powerful approach in drug discovery, where a core scaffold like pyrrolidine carboxamide is systematically modified to enhance potency. The potency of a lead compound from this class was improved over 160-fold through iterative synthesis and screening. nih.gov

Inhibitor Class Target Enzyme Significance
Pyrrolidine CarboxamidesEnoyl Acyl Carrier Protein Reductase (InhA)Potent inhibitors against a key enzyme in Mycobacterium tuberculosis, representing a novel class of anti-TB agents. nih.govnih.gov

One of the most significant applications of aminomethylpyrrolidine analogs is in the synthesis of fluoroquinolone antibiotics. nih.gov These compounds are coupled with various quinolinecarboxylic acids to produce potent antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative organisms. nih.govacs.org

A notable example is the synthesis of LB20304, a novel fluoroquinolone incorporating a 3-(aminomethyl)-4-(methoxyimino)pyrrolidine moiety. nih.gov This compound demonstrated potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of the substituted pyrrolidine ring at the C-7 position of the quinolone nucleus is a key factor in enhancing the potency and spectrum of these antibiotics. nih.govacs.org Research has shown that the oxime functional group on the pyrrolidine ring can significantly improve the pharmacokinetic parameters of these novel quinolones. acs.org

Compound Core Structure Key Feature Antibacterial Activity Highlight
LB20304FluoroquinoloneContains a 3-(aminomethyl)-4-(methoxyimino)pyrrolidine moiety. nih.govPotent against Gram-positive and Gram-negative bacteria, including MRSA. nih.gov
Various AnalogsFluoroquinoloneFeature new pyrrolidine derivatives with an alkyloxime substituent. nih.govStrong and broad-spectrum activity, with MIC values often lower than 0.008 µg/mL against certain strains. acs.org

The rigid, three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for designing ligands that can selectively interact with components of neurotransmitter systems, such as receptors and transporters. chemimpex.comnih.gov By creating conformationally defined analogues of neurotransmitters, researchers can probe the specific structural requirements for binding and activity at these targets. nih.gov

For instance, pyrrolidine-2,4-dicarboxylates, which are rigid analogues of the neurotransmitter L-glutamate, have been synthesized and tested for their ability to interact with glutamate (B1630785) receptors and transporters. nih.gov These studies help to delineate the specific conformational preferences for binding to different proteins within the glutamatergic system, providing valuable tools for neuroscience research and potentially leading to new therapeutic strategies for neurological disorders. chemimpex.comnih.gov The endocannabinoid system, another crucial neurotransmitter system, is also a target for ligands designed around various heterocyclic scaffolds to modulate neuronal signaling. nih.gov

Applications in Chiral Molecule Construction for Drug Discovery

The five-membered pyrrolidine ring is a highly valued scaffold in medicinal chemistry, primarily due to its three-dimensional structure and the presence of stereogenic centers that allow for precise spatial orientation of functional groups. chemimpex.comnih.gov This structural feature is critical for selective interactions with biological targets like proteins and enzymes, which are themselves chiral. nih.gov Consequently, chiral pyrrolidine derivatives, including analogs of this compound, are extensively used as building blocks and as controllers in the asymmetric synthesis of complex molecules for drug discovery. nih.govunibo.itmdpi.com

A key application of these chiral pyrrolidine scaffolds is in the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions. unibo.it Analogs such as (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which shares the core aminomethyl-pyrrolidine structure, serve as foundational precursors for the synthesis of advanced bifunctional organocatalysts. nih.gov These catalysts typically feature a secondary amine within the pyrrolidine ring, which can form a nucleophilic enamine intermediate with a carbonyl compound, and another functional group, often introduced via the aminomethyl side chain, that acts as a hydrogen-bond donor to activate the electrophile. unibo.itnih.gov

For instance, (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate has been utilized in the synthesis of novel pyrrolidine-based bifunctional organocatalysts that incorporate a thiohydantoin or a 2-thioxotetrahydropyrimidin-4-one ring. nih.gov In this synthetic pathway, the aminomethyl group is coupled with an isothiocyanate derived from an amino acid ester. Subsequent acidic cyclization and deprotection of the Boc group yield the final catalyst. nih.gov These catalysts have proven effective in promoting Michael reactions between cyclic ketones and nitroolefins with high enantioselectivity. The proposed mechanism involves the pyrrolidine nitrogen forming an enamine with the ketone, while the thiohydantoin or similar ring structure activates the nitroolefin through hydrogen bonding, guiding the stereochemical outcome of the reaction. nih.gov

The versatility of the aminomethyl-pyrrolidine scaffold allows for the creation of a diverse library of catalysts by modifying the groups attached to the aminomethyl nitrogen and the pyrrolidine nitrogen (the -1 position, occupied by a carboxamide in the title compound). This modularity is crucial for fine-tuning the catalyst's steric and electronic properties to optimize reactivity and selectivity for various asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and α-functionalizations, which are fundamental in the synthesis of chiral drug candidates. unibo.itnih.gov

Table 1: Performance of a Pyrrolidine-Thiohydantoin Bifunctional Organocatalyst in the Asymmetric Michael Addition*
KetoneNitroolefinDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Yield (%)
Cyclohexanoneβ-Nitrostyrene95:59695
Cyclopentanoneβ-Nitrostyrene94:69592
Cycloheptanoneβ-Nitrostyrene92:89390
Cyclohexanone(E)-2-(2-Nitrovinyl)thiophene96:49794
*Data is representative of results achieved with catalysts derived from (aminomethyl)pyrrolidine precursors as described in the literature. nih.gov

Emerging Applications in Material Science Research, e.g., Polymers and Coatings

While the primary applications of this compound and its analogs are concentrated in medicinal chemistry, there is emerging interest in their use in material science. chemimpex.comchemimpex.com The unique structural and functional characteristics of the pyrrolidine scaffold suggest its potential as a valuable component in the design of advanced materials, including polymers and coatings. chemimpex.com

Commercial suppliers of chemical building blocks have noted that Boc-protected analogs like (R)-1-Boc-3-(aminomethyl)pyrrolidine are being investigated for their potential to create advanced materials with unique properties and to modify the characteristics of existing polymers. chemimpex.com The pyrrolidine ring's inherent three-dimensionality can disrupt polymer chain packing, potentially altering properties like crystallinity, solubility, and thermal stability. Furthermore, the functional groups—the primary amine of the aminomethyl group (after deprotection) and the carboxamide on the ring nitrogen—provide reactive sites for incorporation into polymer backbones or for grafting onto existing polymer chains.

Although direct examples of this compound in polymer synthesis are not yet widely documented in peer-reviewed literature, related heterocyclic compounds provide a strong precedent. For instance, dicarboxylic acids based on a bis(pyrrolidone) structure, synthesized from renewable itaconic acid and various diamines, have been successfully used as monomers in the creation of thermoset resins. nih.gov These pyrrolidone-based monomers undergo a thermal ring-opening addition polymerization with bis(2-oxazoline) compounds to form cross-linked poly(ester-amide) networks. nih.gov This research demonstrates that the pyrrolidone ring can be a core component of durable, cross-linked polymers, opening up possibilities for chemical recycling and biodegradation. nih.gov

By analogy, the this compound scaffold offers similar, if not greater, functional versatility for polymer chemistry. The primary amine and the secondary amine of the pyrrolidine ring (if the carboxamide were hydrolyzed or replaced) could react with monomers like epoxides, isocyanates, or activated carboxylic acids to form polyamides, polyureas, or other polymer classes. The inherent chirality of the building block could also be exploited to create chiral polymers with specialized applications in separation science or as stimuli-responsive materials. As research continues, such pyrrolidine-based compounds represent a promising, yet underexplored, class of monomers and additives for the next generation of functional materials. chemimpex.com

Structural Modifications and Derivative Chemistry of 3 Aminomethyl Pyrrolidine 1 Carboxamide

Design Principles for Novel Pyrrolidine-1-carboxamide (B1295368) Derivatives

The design of novel pyrrolidine-1-carboxamide derivatives is a strategic process guided by the goal of optimizing interactions with specific biological targets. A key principle in this design is the utilization of the pyrrolidine (B122466) ring as a versatile, three-dimensional (3D) scaffold. nih.govresearchgate.net Unlike flat, aromatic rings, the non-planar nature of the saturated pyrrolidine ring allows for a more effective exploration of the pharmacophore space, which is crucial for achieving high affinity and selectivity for target proteins. nih.govresearchgate.net The sp3-hybridization of the carbon atoms in the ring contributes to this increased three-dimensional coverage. nih.govresearchgate.net

Structure-based drug design is a powerful approach employed in the development of these derivatives. For instance, in the creation of Factor Xa inhibitors, a D-proline scaffold was used as a central framework to correctly orient substituents into the enzyme's binding pockets. researchgate.net This strategy involved designing molecules with a neutral P1 group (e.g., 4-chlorophenylurea) and a P4 group (e.g., biphenylsulfonamide) to interact with the S1 and S4 pockets of the enzyme, respectively. researchgate.net

Another critical design principle involves modulating the nature of the amide linkage and the length of any tethers connecting the core scaffold to other functional groups. nih.gov These elements have been identified as key determinants of biological activity in studies targeting malignancies with pyrrolidine aryl carboxamide derivatives. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen are also important considerations, as this position is frequently substituted in approved drugs, offering a prime site for modification and functionalization. nih.gov Design guidelines for new reagents in drug discovery increasingly emphasize the importance of 3D shape, making the pyrrolidine scaffold an attractive starting point. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Pyrrolidine-1-carboxamides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the pyrrolidine-1-carboxamide scaffold influence biological activity. These studies systematically alter different parts of the molecule and assess the resulting impact on potency and selectivity.

For a series of pyrrolidine derivatives designed as dual agonists for PPARα/γ, SAR studies revealed several key insights. nih.gov It was determined that the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferable to the trans orientation for optimal activity. nih.gov Furthermore, N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were identified as potent and balanced dual agonists. nih.gov

In the development of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, SAR analysis showed that the substituent at the 3-position strongly affects the activity profile. nih.gov Derivatives with bulky groups like 3-benzhydryl or 3-isopropyl showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov In contrast, smaller 3-methyl substituted and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov The nature of a phenylpiperazine moiety attached to an acetamide (B32628) fragment also influenced activity. nih.gov

For inhibitors of dipeptidyl peptidase IV (DPPIV), SAR studies on (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines demonstrated that substituents at the C5 position have a significant effect on potency, chemical stability, and pharmacokinetic properties. researchgate.net Similarly, in the pursuit of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib, SAR analyses of a substituted pyrrolidine pentamine scaffold indicated that while truncating the molecule led to a loss of activity, modifications to functionalities and stereochemistry at various positions had differing effects on inhibitory properties. mdpi.com

The following table summarizes key SAR findings for different classes of pyrrolidine carboxamide derivatives:

Target/ApplicationScaffoldKey SAR FindingsReference(s)
PPARα/γ Agonists Oxybenzyl pyrrolidine acid- cis-configuration at C3/C4 is preferred over trans. - N-carbamoyl and N-aryl substitutions provide potent dual agonists. nih.gov
Anticonvulsants Pyrrolidine-2,5-dione- Substituent at C3 influences activity type (MES vs. scPTZ). - Bulky C3 groups (benzhydryl, isopropyl) favor scPTZ activity. - Small C3 groups (methyl) favor MES activity. nih.gov
DPPIV Inhibitors (Pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine- C5-substituents significantly impact potency, stability, and PK properties. researchgate.net
α-Amylase/α-Glucosidase Inhibitors N-Boc proline coupled with amines- Electron-donating groups, such as a para-methoxy group on a phenyl ring, enhance inhibitory activity. nih.gov
AAC(6′)-Ib Inhibitors Pyrrolidine pentamine- The integrity of the core scaffold is necessary for activity. - Stereochemistry at multiple positions is critical for inhibition. mdpi.com

Stereoisomeric Forms and their Synthetic Control in Pyrrolidine-1-carboxamide Derivatives

The stereochemistry of pyrrolidine-1-carboxamide derivatives is a critical factor influencing their biological activity, as different stereoisomers can exhibit distinct binding modes and affinities for enantioselective protein targets. researchgate.net Consequently, the stereoselective synthesis of these compounds is a major focus in medicinal chemistry to ensure the production of optically pure drugs. nih.gov

A primary strategy for achieving stereocontrol is to utilize chiral precursors from the natural "chiral pool." nih.gov Proline and 4-hydroxyproline (B1632879) are the most common starting materials, as they provide a pre-formed, optically pure pyrrolidine ring. nih.gov The synthesis then involves the functionalization of this existing scaffold. For example, (S)-prolinol, obtained from the reduction of proline, is a key starting compound for numerous drugs. nih.gov

Another approach involves the formation of the pyrrolidine ring from acyclic precursors through cyclization reactions. nih.gov Achieving high enantioselectivity in these reactions is a significant challenge but offers a flexible route to diverse pyrrolidine structures. nih.gov For instance, an enantioselective synthesis of Anisomycin features a key step where an acyclic alcohol undergoes cyclization using sodium hydride to form the Boc-protected pyrrolidine ring. nih.gov

SAR studies often underscore the importance of specific stereoisomers. For inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib, the stereochemistry at positions R2, R3, and R4 of the pyrrolidine pentamine scaffold was found to be essential for inhibitory activity. mdpi.com Similarly, for a class of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans isomer, highlighting how the spatial orientation of substituents dictates pharmacological efficacy. nih.gov The ability to control and lock the unrestricted conformation of the pyrrolidine ring through the appropriate choice of substituents and their stereochemistry is a key advantage in drug design. nih.gov

Development of Sp3-Rich Pyrrolidine Derivatives for Enhanced Chemical Space Exploration

In modern drug discovery, there is a significant trend toward "escaping from flatland," which involves moving away from planar, two-dimensional molecules toward more complex, three-dimensional structures. researchgate.netmmv.org Pyrrolidine derivatives are at the forefront of this movement due to their inherent sp3-rich character, which provides superior three-dimensional coverage compared to aromatic systems. nih.govresearchgate.net This increased three-dimensionality is associated with a lower risk of attrition during the drug development process. researchgate.net

The development of novel synthetic methods is crucial for creating diverse libraries of sp3-rich pyrrolidine scaffolds. Photochemistry, for example, has been utilized to generate novel sp3-rich bridged pyrrolidine derivatives, such as the 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold, which served as a starting point for a library of antimalarial compounds. researchgate.netmmv.orgnih.gov This bridged azabicyclic framework offers more divergent vectors for chemical elaboration compared to simpler pyrrolidine rings, allowing for a more thorough exploration of 3D chemical space. nih.gov

Another strategy for increasing sp3-character is the synthesis of spirocyclic pyrrolidines. researchgate.net Methods like the [3+2]-cycloaddition reaction between electron-deficient alkenes and in-situ generated azomethine ylides can produce these complex spirocyclic cores. researchgate.net Such scaffolds are valuable as they introduce high sp3 carbon content, which is essential for the three-dimensional exploration of chemical space. researchgate.net The development of general synthetic toolkits for the elaboration of sp3-rich fragments is an active area of research, with a focus on robust chemical methods like C(sp3)–H functionalization to "grow" functionalized rings and chains from the core structure. nih.gov This approach allows medicinal chemists to leverage the favorable physicochemical properties of sp3-rich scaffolds while optimizing interactions with biological targets. researchgate.net

Catalytic Applications and Organocatalysis with Pyrrolidine 1 Carboxamide Structures

Chiral Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Chiral pyrrolidine (B122466) scaffolds are fundamental building blocks in organic synthesis and are key components of many ligands and organocatalysts. nih.gov The journey of pyrrolidine-based organocatalysis began with the discovery of proline's ability to catalyze asymmetric intramolecular aldol (B89426) reactions, a finding that remained underexplored until the early 2000s. nih.gov Seminal reports by List, Barbas, and MacMillan revived interest in the field, establishing proline and other pyrrolidine derivatives as powerful tools for asymmetric synthesis. nih.govnih.gov A significant breakthrough occurred in 2005 with the independent introduction of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi, which proved to be highly efficient for the asymmetric functionalization of aldehydes. nih.govresearchgate.net

The core principle behind the efficacy of these catalysts lies in their mode of activation. The secondary amine of the pyrrolidine ring reacts with enolizable carbonyl compounds to form structurally defined enamines. nih.gov Simultaneously, other functional groups on the catalyst structure can interact with the electrophilic partner, often through hydrogen bonding, to guide its approach to one of the two diastereotopic faces of the transient enamine. nih.gov This dual activation model has been the foundation for extensive structural modifications of the pyrrolidine framework to optimize catalyst efficiency and selectivity for a wide range of substrates. nih.gov

Researchers have developed a variety of chiral pyrrolidine-based organocatalysts, which can be broadly categorized based on their structural features, such as those related to proline, prolinol, and diarylprolinol. nih.gov Modifications often involve introducing bulky substituents or additional functional groups to create a more defined and sterically demanding chiral environment around the active site. For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org

Catalyst TypeModel ReactionKey FeaturesReported Selectivity (ee)
Diarylprolinol Silyl EthersAsymmetric functionalization of aldehydesPrivileged catalyst structureHigh
ProlinamidesInter- and intramolecular aldol reactionsBifunctional activation potentialGood to excellent
C2-Substituted PyrrolidinesMichael addition of aldehydes to nitroolefinsSterically demanding chiral environmentUp to 85%
cis-2,5-disubstituted PyrrolidinesMichael addition of nitromethane (B149229) to α,β-unsaturated aldehydes---Up to >99% rsc.org

Pyrrolidine-Carboxamide Moieties in Metal-Catalyzed Transformations, e.g., C-H Functionalization

While prominent in organocatalysis, the pyrrolidine-carboxamide framework is also instrumental in transition metal-catalyzed reactions, particularly in C-H functionalization. This strategy offers a powerful and atom-economical method for constructing complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. rsc.org In many of these transformations, a directing group is employed to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. rsc.org

The carboxamide group, including those attached to a pyrrolidine ring, can serve as an effective directing group. It coordinates to the metal center, positioning it in proximity to the target C-H bond for activation. For example, Rh(III)-catalyzed reactions have utilized N-carboxamide indoles for cross-coupling and annulation reactions. nih.gov This approach allows for the selective functionalization of the indole (B1671886) core, leading to the synthesis of complex heterocyclic structures like indoloquinazolinones. nih.gov

Furthermore, the pyrrolidine scaffold itself is a target for synthesis using metal-catalyzed C-H amination. Copper-catalyzed intramolecular amination of C(sp3)-H bonds provides a direct route to pyrrolidine and piperidine (B6355638) rings. nih.gov This method involves the use of N-haloamides, where the copper catalyst facilitates the cleavage of N-X and C-H bonds, leading to the formation of the C-N bond and cyclization. nih.gov Carboxylic acids, which share the amide functionality's ability to coordinate metals, have also been explored as directing groups in palladium-catalyzed decarboxylative C-H arylations, although this sometimes competes with protodecarboxylation. acs.org

Metal CatalystTransformationRole of Pyrrolidine-Carboxamide MoietySubstrate Example
Rh(III)C-H AnnulationDirecting GroupN-carboxamide indoles nih.gov
Cu(I)/Cu(II)Intramolecular C-H AminationProduct ScaffoldN-fluoro amides nih.gov
Pd(II)Decarboxylative C-H ArylationDirecting Group (by analogy)2-Phenoxybenzoic acid acs.org

Development of Bifunctional Organocatalysts Incorporating Pyrrolidine-Carboxamide Systems

Bifunctional catalysis represents a highly successful concept in asymmetric organocatalysis, where a single catalyst possesses two distinct functional groups that work in concert to activate both the nucleophile and the electrophile. beilstein-journals.org The combination of a pyrrolidine amine unit with a hydrogen-bond donating moiety is a particularly effective strategy. beilstein-journals.org This design is inspired by proline itself, where the secondary amine forms the enamine and the carboxylic acid group activates the electrophile. nih.govbeilstein-journals.org

Building on this principle, researchers have developed numerous bifunctional organocatalysts by modifying the proline or pyrrolidine scaffold. Prolinamides, which incorporate a carboxamide linkage, are a prime example. Chen and coworkers synthesized a family of bifunctional organocatalysts from proline and 4-hydroxyproline (B1632879) that were designed to synergistically activate reacting partners via enamine formation and hydrogen bonding. nih.gov Similarly, pyrimidine-derived prolinamides containing a cyclohexane-1,2-diamine backbone have been shown to act as effective bifunctional catalysts in solvent-free aldol reactions. nih.gov

A notable advancement in this area is the integration of squaramide or thiourea (B124793) moieties into the pyrrolidine framework. These groups are excellent hydrogen-bond donors. The resulting bifunctional catalysts can simultaneously activate carbonyl compounds through enamine formation via the pyrrolidine nitrogen and activate the reaction partner through dual hydrogen bonding with the (thio)squaramide N-H protons. researchgate.net DFT (Density Functional Theory) calculations have provided mechanistic insights into these systems, confirming a dual activation mode that combines enamine activation of aldehydes with hydrogen-bond activation of electrophiles like nitroalkenes. beilstein-journals.orgnih.gov This approach has been successfully applied to various reactions, including Michael additions, aldol reactions, and cycloadditions. researchgate.netbeilstein-journals.org

Bifunctional SystemActivating MoietiesModel ReactionMechanism
ProlinamidesPyrrolidine amine + Amide N-HAldol ReactionEnamine + H-bond activation nih.gov
Pyrrolidinyl-camphor catalystsPyrrolidine amine + Hydroxyl/AmideAldol ReactionEnamine + H-bond activation nih.gov
Pyrrolidine-SquaramidePyrrolidine amine + Squaramide N-HMichael Addition, CycloadditionsEnamine + Dual H-bond activation researchgate.netbeilstein-journals.orgnih.gov
Pyrrolidine-ThioureaPyrrolidine amine + Thiourea N-HMichael AdditionEnamine + Dual H-bond activation beilstein-journals.org

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-(Aminomethyl)pyrrolidine-1-carboxamide?

Methodological Answer: Utilize Design of Experiments (DoE) to systematically evaluate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a factorial design can identify interactions between parameters like reaction time and pH, minimizing trial-and-error approaches . Refer to established protocols for pyrrolidine derivatives, such as oxidation with hydrogen peroxide or reduction with lithium aluminum hydride, while adjusting conditions for the aminomethyl substituent .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Combine NMR spectroscopy (¹H/¹³C) to confirm the pyrrolidine backbone and carboxamide functionality, mass spectrometry (HRMS) for molecular weight validation, and HPLC to assess purity. Optimize chromatographic conditions (e.g., mobile phase gradients) using statistical methods to resolve polar byproducts .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

Methodological Answer: Conduct pH-dependent stability studies using kinetic analysis (e.g., UV-Vis monitoring of degradation rates). The aminomethyl group may undergo protonation in acidic media, altering nucleophilicity, while the carboxamide could hydrolyze under strong basic conditions. Use quantum mechanical calculations to predict reactive sites and validate with experimental data .

Q. What strategies ensure the compound’s stability during long-term storage?

Methodological Answer: Perform accelerated stability testing under varying temperatures and humidity levels. Lyophilization or storage in inert atmospheres (argon) is recommended for hygroscopic samples. Monitor degradation pathways (e.g., oxidation of the pyrrolidine ring) via periodic FT-IR and DSC analysis .

Q. How can researchers evaluate the pharmacological potential of this compound?

Methodological Answer: Use in vitro binding assays (e.g., receptor affinity studies) and ADMET profiling (absorption, distribution, metabolism, excretion, toxicity). For pyrrolidine derivatives, prioritize assays targeting CNS or enzymatic pathways, leveraging structural analogs as positive controls .

Advanced Research Questions

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Parameterize the force field using quantum chemical data (DFT calculations) for the aminomethyl group. Validate with experimental IC₅₀ values and SAR studies .

Q. How can conflicting data on the compound’s reaction mechanisms be resolved?

Methodological Answer: Apply multivariate analysis to isolate variables causing discrepancies (e.g., solvent polarity, trace metal impurities). Use isotopic labeling (e.g., ¹⁵N in the carboxamide) to track reaction pathways. Cross-reference with computational reaction path searches (IRC analysis) to identify transition states .

Q. What advanced separation techniques improve the purification of stereoisomers in this compound synthesis?

Methodological Answer: Implement chiral chromatography (e.g., Chiracel OD-H column) or enzymatic resolution using lipases. Optimize mobile phase composition (heptane/isopropanol) via DoE. For scale-up, consider simulated moving bed (SMB) chromatography .

Q. How can the compound’s catalytic applications in asymmetric synthesis be explored?

Methodological Answer: Screen as a ligand in metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings). Use high-throughput experimentation (HTE) to test enantioselectivity with diverse substrates. Analyze ee values via chiral GC or HPLC and correlate with steric/electronic descriptors from DFT .

Q. What methodologies address sustainability in scaling up this compound production?

Methodological Answer: Adopt continuous flow reactors to enhance heat/mass transfer and reduce waste. Perform life-cycle assessment (LCA) to compare solvent systems (e.g., water vs. DMF). Utilize machine learning to optimize green metrics (E-factor, PMI) while maintaining yield .

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